molecular formula C17H12ClF3N4O B11448910 6-(2-Chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol

6-(2-Chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol

Cat. No.: B11448910
M. Wt: 380.7 g/mol
InChI Key: RHIGUADSTFDEOH-UHFFFAOYSA-N
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Description

6-[(2-CHLOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Amination: The amino group can be introduced through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2-CHLOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-[(2-CHLOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, 6-[(2-CHLOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has potential applications as a pharmaceutical agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2-BROMOPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • **6-[(2-FLUOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • **6-[(2-METHOXYPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Uniqueness

6-[(2-CHLOROPHENYL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups. These groups confer distinct chemical and biological properties, making the compound valuable for specific applications. The combination of these functional groups with the triazine ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H12ClF3N4O

Molecular Weight

380.7 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H12ClF3N4O/c18-13-7-2-1-4-10(13)8-14-15(26)23-16(25-24-14)22-12-6-3-5-11(9-12)17(19,20)21/h1-7,9H,8H2,(H2,22,23,25,26)

InChI Key

RHIGUADSTFDEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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